Gamitrinib TPP Hexafluorophosphate: A Technical Guide to Mitochondrial-Targeted Cancer Therapy
Gamitrinib TPP Hexafluorophosphate: A Technical Guide to Mitochondrial-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate is a first-in-class, mitochondria-targeted inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the folding and stability of numerous proteins involved in cancer cell survival and proliferation. By selectively accumulating within the mitochondria of tumor cells, Gamitrinib disrupts essential organelle functions, leading to potent anti-cancer activity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to Gamitrinib TPP hexafluorophosphate, offering valuable insights for researchers and drug development professionals in the field of oncology.
Core Mechanism of Action
Gamitrinib TPP hexafluorophosphate is a combinatorial molecule consisting of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) linked to a triphenylphosphonium (TPP) cation.[1][2][3] The positively charged TPP moiety facilitates the molecule's accumulation within the negatively charged mitochondrial matrix, achieving a concentration up to 106-fold higher than in the cytosol.[1]
Once inside the mitochondria, Gamitrinib inhibits the ATPase activity of mitochondrial Hsp90 (mtHsp90), including TRAP1 (TNF receptor-associated protein-1).[4][5] This inhibition leads to an accumulation of misfolded proteins within the mitochondria, triggering the mitochondrial unfolded protein response (mitoUPR) and acute proteotoxic stress.[4] The disruption of mitochondrial proteostasis ultimately results in the induction of apoptosis through the mitochondrial permeability transition pore (mPTP) opening, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[6][7]
Signaling Pathways
The primary signaling pathway initiated by Gamitrinib TPP hexafluorophosphate is the intrinsic apoptotic pathway. At sub-lethal doses, it can also induce mitophagy, a cellular quality control mechanism to clear damaged mitochondria, through the PINK1/Parkin pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of Gamitrinib TPP hexafluorophosphate.
Table 1: In Vitro Anti-Cancer Activity
| Cell Line | Cancer Type | Assay | IC50 | Exposure Time | Reference |
| NCI 60-cell line panel | Various | MTT | 0.16–29 µM | - | [1] |
| PC3 | Prostate Cancer | MTT | ~5 µM | 24 h | [6] |
| C4-2B | Prostate Cancer | MTT | ~5 µM | 24 h | [6] |
| Patient-derived and cultured glioblastoma cell lines | Glioblastoma | - | 15-20 μM | 16 h | [2][3][7] |
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Model | Animal Model | Treatment | Dosage | Outcome | Reference |
| PC3 Xenograft | SCID/beige mice | Gamitrinib-TPP | 10 mg/kg, daily i.p. | Complete inhibition of tumor growth | [6] |
| U87-Luc Intracranial Glioblastoma | Nude mice | Gamitrinib TPP | 20 mg/kg, daily i.p. | No effect on tumor growth as monotherapy | [2][3] |
| U87-Luc Intracranial Glioblastoma | Nude mice | Gamitrinib TPP + TRAIL | 10 mg/kg i.p. + 2 ng intracranial TRAIL | Suppression of tumor growth | [7] |
| LN229 Glioblastoma Xenograft | Nu/Nu mice | Gamitrinib TPP | 5 mg/kg, i.p. | Partial inhibition of tumor growth | [8] |
| LN229 Glioblastoma Xenograft | Nu/Nu mice | Gamitrinib TPP + OTX015 | 5 mg/kg i.p. + 50 mg/kg OTX015 | Significant inhibition and tumor regression | [8] |
Table 3: Pharmacokinetic and Toxicological Data
| Parameter | Species | Value | Reference |
| Plasma Protein Binding | - | >99% | [1] |
| Clearance | - | 85.6 ± 5.8 mL/min/kg | [1] |
| Half-life (t1/2) | - | 12.2 ± 1.55 h | [1] |
| CYP450 Inhibition (CYP1A2, CYP2A6, CYP2B6, CYP2C8) | In vitro | IC50 > 8 µM | [1] |
| Toxicity (up to 36 days) | Beagle Dogs | Unremarkable at doses up to 12-fold higher than therapeutic doses in mice | [1] |
| Toxicity (up to 29 days) | Sprague-Dawley Rats | Mild elevation of serum urea nitrogen at ≥10 mg/kg/dose | [1] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., PC3, C4-2B) in 96-well plates at a density of 2 x 10³ cells per well and allow them to adhere for at least 24 hours.[7]
-
Treatment: Treat the cells with increasing concentrations of Gamitrinib TPP hexafluorophosphate (e.g., 0-20 µM) or vehicle control.[7]
-
Incubation: Incubate the plates for the desired time period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[5][6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 405 nm using a microplate reader.[7] The absorbance is proportional to the number of viable cells.
Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells (1 x 10⁶) with Gamitrinib TPP hexafluorophosphate or vehicle control for the desired time.[7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously or orthotopically implant cancer cells (e.g., 1 x 10⁶ LN229 cells) into immunocompromised mice (e.g., Nu/Nu or SCID).[6][8]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., ~100–150 mm³).[6]
-
Randomization: Randomize animals into treatment and control groups.[7]
-
Treatment Administration: Administer Gamitrinib TPP hexafluorophosphate via intraperitoneal (i.p.) or intravenous (i.v.) injection at the specified dose and schedule.[7][8]
-
Tumor Monitoring: Monitor tumor growth regularly using calipers or bioluminescence imaging (for luciferase-expressing cells).[7]
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume, animal survival).
Clinical Development
Based on promising preclinical data demonstrating its anti-cancer activity and safety profile, a first-in-human, Phase I clinical trial of Gamitrinib has been initiated in patients with advanced cancers (NCT04827810).[1][9][10] The primary objectives of this study are to determine the safety, maximum tolerated dose (MTD), and dose-limiting toxicities (DLT) of intravenously administered Gamitrinib.[10]
Conclusion
Gamitrinib TPP hexafluorophosphate represents a novel and promising strategy in cancer therapy by specifically targeting a key vulnerability of tumor cells – their reliance on mitochondrial Hsp90. Its ability to selectively accumulate in mitochondria and induce cell death while sparing normal tissues highlights the potential of subcellularly targeted drug delivery. The ongoing clinical evaluation will be crucial in determining the therapeutic utility of this innovative agent in the treatment of advanced malignancies. This technical guide provides a foundational understanding for further research and development in this exciting area of oncology.
References
- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
